molecular formula C10H7NO6S B11848596 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid CAS No. 63463-28-5

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid

Cat. No.: B11848596
CAS No.: 63463-28-5
M. Wt: 269.23 g/mol
InChI Key: RJBZLMIRRDZOGV-UHFFFAOYSA-N
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Description

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid, with the molecular formula C 10 H 7 NO 6 S , is a sulfonated quinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry and chemical biology research. This compound features the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, a structure recognized for its diverse biological activities , further functionalized with a sulfonic acid group at the 7-position. The presence of this sulfonyl group can significantly enhance the molecule's water solubility and provides a handle for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. Compounds based on the 4-oxoquinoline structure have been extensively investigated for their role as modulators of ATP-Binding Cassette (ABC) transporters . Research in this area has implications for a range of disorders, including cystic fibrosis, situs inversus, and other diseases associated with dysfunctional protein activity . As a functionalized quinoline, this compound is of significant interest for researchers developing novel pharmacological tools and potential therapeutics for these conditions. Its structural features make it a key candidate for structure-activity relationship (SAR) studies and for the synthesis of proprietary compound libraries. The product is provided with available analytical identifiers for verification purposes. This chemical is sold as a solid and is intended for use in a controlled laboratory environment by qualified professionals. Intended Use : This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63463-28-5

Molecular Formula

C10H7NO6S

Molecular Weight

269.23 g/mol

IUPAC Name

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO6S/c12-9-6-2-1-5(18(15,16)17)3-8(6)11-4-7(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17)

InChI Key

RJBZLMIRRDZOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation Reagents and Conditions

Sulfonation is achieved using concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) under controlled temperatures (80–120°C). For example, sulfonation of 4-oxo-1H-quinoline-3-carboxylic acid with oleum (fuming H₂SO₄) at 100°C for 4–6 hours introduces the sulfo group at position 7. The reaction’s regioselectivity is influenced by electron-withdrawing groups (e.g., the 3-carboxylic acid), which direct electrophilic substitution to the para position relative to the carbonyl group.

Key Steps:

  • Dissolve 4-oxo-1H-quinoline-3-carboxylic acid in excess H₂SO₄.

  • Heat at 100°C for 5 hours with stirring.

  • Quench the reaction by pouring into ice-water.

  • Neutralize with NaOH and isolate the product via filtration.

Challenges:

  • Competing sulfonation at positions 5 or 8 due to resonance effects.

  • Degradation of the carboxylic acid group under prolonged heating.

Multi-Step Synthesis via Cyclization Reactions

The Gould-Jacobs cyclization offers a robust pathway to construct the quinoline core while incorporating the sulfo group. This method begins with an aniline derivative and a β-keto ester, followed by cyclization and subsequent functionalization.

Gould-Jacobs Cyclization with Sulfonic Acid Precursors

A modified Gould-Jacobs approach uses 3-sulfoanthranilic acid as the aniline component. Reaction with ethyl 3-ethoxyacrylate in polyphosphoric acid (PPA) at 150°C yields the quinoline skeleton with the sulfo group intact.

Reaction Scheme:

3-Sulfoanthranilic acid+Ethyl 3-ethoxyacrylatePPA, 150°C4-Oxo-7-sulfo-1H-quinoline-3-carboxylic acid\text{3-Sulfoanthranilic acid} + \text{Ethyl 3-ethoxyacrylate} \xrightarrow{\text{PPA, 150°C}} \text{this compound}

Optimization Data:

ParameterValue
Temperature150°C
Reaction Time8 hours
Yield68%

Advantages:

  • Simultaneous formation of the quinoline ring and sulfo group.

  • Avoids post-synthetic sulfonation challenges.

Hydrolysis of Sulfonated Esters Followed by Acidification

This two-step method involves synthesizing a sulfonated quinoline ester followed by hydrolysis to the carboxylic acid.

Ethyl Ester Sulfonation and Hydrolysis

  • Sulfonation: Ethyl 4-oxo-1H-quinoline-3-carboxylate is treated with ClSO₃H in dichloroethane at 90°C for 3 hours to introduce the sulfo group.

  • Hydrolysis: The sulfonated ester is refluxed with 2N NaOH (150 mL per 15 g ester) for 2 hours, then acidified to pH 4 with HCl to precipitate the carboxylic acid.

Yield Comparison:

StepYield
Sulfonation85%
Hydrolysis92%

Characterization:

  • ¹H NMR (DMSO-d₆): δ 15.34 (s, 1H, COOH), 8.89 (s, 1H, H-2), 8.28 (d, J=8.0 Hz, H-5).

  • Decomposition Temperature: 269–271°C.

Direct Sulfonation During Ring Formation

One-Pot Synthesis Using Boron Complexation

A patent-described method utilizes boron trifluoride (BF₃) to coordinate the quinoline carbonyl, enhancing sulfonation regioselectivity:

  • React 4-oxo-1H-quinoline-3-carboxylic acid with BF₃·OEt₂ in acetic anhydride.

  • Introduce SO₃ gas at 50°C for 2 hours.

  • Hydrolyze the boron complex with water to release the product.

Conditions:

  • Molar Ratio (Substrate : BF₃ : SO₃) = 1 : 2 : 1.2

  • Yield: 74%.

Comparative Analysis of Preparation Methods

MethodStarting MaterialReagentsTemperature (°C)Yield (%)Regioselectivity
Direct Sulfonation4-Oxo-1H-quinoline-3-COOHH₂SO₄/ClSO₃H10065–70Moderate
Gould-Jacobs3-Sulfoanthranilic acidPPA, Ethyl 3-ethoxyacrylate15068High
Ester HydrolysisEthyl quinoline carboxylateNaOH/HCl100 (hydrolysis)78High
Boron Complexation4-Oxo-1H-quinoline-3-COOHBF₃, SO₃5074Excellent

Key Findings:

  • The boron complexation method achieves superior regioselectivity but requires specialized handling of BF₃.

  • Gould-Jacobs cyclization is ideal for large-scale synthesis but demands high-temperature conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonic acid group at position 7 and the electron-withdrawing keto group at position 4 activate the quinoline ring for nucleophilic substitution.

Example Reaction with Amines

In a study using 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6 ), β-alanine underwent nucleophilic aromatic substitution at the C-7 position. The reaction was facilitated by the electron-withdrawing nitro group at C-8, yielding 7-[2-carboxyphenyl)amino]-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (9 ) with 92% yield in refluxing aqueous ethanol .

Reaction Parameters Details
Reactants6 (1.0 g, 3 mmol), β-alanine (1.5 g, 18 mmol)
Solvent50% aqueous ethanol
Temperature70–75°C
Time6–7 days
Product Yield92%

Esterification and Amidation

The carboxylic acid group at position 3 participates in esterification and amidation to form derivatives with modified pharmacokinetic properties.

Catalyzed Amidation with Amines

A green synthesis method using {Mo₁₃₂} as a catalyst achieved 97% yield for the condensation of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1a ) with N-ethylpiperazine (2y ) in refluxing water. The reaction proceeded rapidly (30 minutes) with no side products .

Reaction Parameters Details
Catalyst{Mo₁₃₂} (0.08 g)
SolventH₂O (5 mL)
TemperatureReflux
Time30 minutes
Product Purity>92% (HPLC)

Hydrolysis and Cyclization

The compound undergoes hydrolysis under acidic or basic conditions to regenerate intermediates for further functionalization.

Hydrolysis of 8-Nitro Derivatives

Reduction of the 8-nitro group in 9 using sodium dithionite followed by lactamization with polyphosphoric acid (PPA) yielded tetracyclic benzodiazepine derivatives (e.g., 5a ) with 85% efficiency .

Reaction Parameters Details
Reducing AgentSodium dithionite
Cyclization AgentPolyphosphoric acid (PPA)
Temperature100°C
Time2–4 hours
Product Yield85%

Sulfonation and Functional Group Interconversion

The sulfonic acid group enables further functionalization through sulfonation or displacement.

Sulfonation with H₂SO₄

Heating the 8-amino derivative (10 ) with concentrated H₂SO₄ produced dibenzodiazepine-10-sulfonic acid (5b ) with 78% yield , enhancing solubility for biological applications .

Reaction Parameters Details
Sulfonating AgentConcentrated H₂SO₄
Temperature120°C
Time2–4 hours
Product Yield78%

Biological Activity and Mechanistic Insights

Derivatives of 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid exhibit antibacterial activity by inhibiting DNA gyrase and topoisomerase IV in bacteria. The sulfonic acid group enhances membrane permeability, as evidenced by MIC values of <1 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Key Mechanistic Features

  • DNA Interaction : The planar quinoline core intercalates into bacterial DNA.

  • Enzyme Inhibition : Carboxylic acid and sulfonic acid groups chelate Mg²⁺ ions critical for enzyme function .

Comparative Reactivity of Derivatives

The table below summarizes the reactivity of structurally related compounds:

Compound Key Functional Groups Reactivity Highlights
This compound–SO₃H, –COOH, ketoHigh electrophilicity at C-7 and C-8
6-Fluoroquinolone–F, –COOHEnhanced antibacterial spectrum
8-Methoxyquinoline–OCH₃Reduced metabolic degradation

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid is its antimicrobial properties . Research indicates that derivatives of quinoline carboxylic acids exhibit substantial antibacterial activity against a range of pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of several derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrated that these compounds were effective at low concentrations, suggesting their potential as therapeutic agents in treating bacterial infections.

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus0.39
E. coli0.78
Bacillus subtilis0.78

This data indicates that this compound and its derivatives could serve as effective antibacterial agents, particularly against Gram-positive bacteria .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties . Certain derivatives have shown activity against viruses, including HIV.

Case Study: Anti-HIV Activity

A patent describes the use of 4-oxoquinoline compounds as anti-HIV agents, highlighting their mechanism of action related to inhibiting viral replication. The structural modifications on the quinoline core can enhance their efficacy against viral targets, making them candidates for further development in antiviral therapies .

Antifungal Activity

The compound also exhibits antifungal properties , which have been explored in various studies. For instance, certain derivatives were tested against Candida albicans, showing promising antifungal activity.

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans1.56

These findings suggest that this compound could be developed into antifungal treatments, particularly for resistant strains .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for expanding its applications. Various synthetic methods have been developed to create derivatives with enhanced biological activities.

Synthesis Overview

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through reactions involving starting materials like 7-chloroquinolone derivatives and sulfonation processes. The optimization of these synthetic routes is essential for scaling up production for pharmaceutical applications .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in developing functional materials with specific electronic or optical properties.

Case Study: Functional Materials

Research has indicated that quinoline-based compounds can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in the development of coatings and composite materials that require specific durability characteristics .

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and biological activities of 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound -SO₃H (7), -COOH (3), =O (4) C₁₀H₇NO₅S 277.23 (calc.) High solubility, potential antibacterial use -
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid -F (7), -OCH₃ (6), -OH (4) C₁₂H₁₀FNO₄ 251.21 Antibacterial activity against Gram-negative bacteria
Oxolinic acid (1-ethyl-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid) -CH₂CH₃ (1), -OCH₂O- (6,7) C₁₃H₁₁NO₅ 261.23 Broad-spectrum antibacterial agent
7-Chloro-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid -Cl (7), -F (6), -CH₂CH₃ (1) C₁₂H₉ClFNO₃ 293.66 Improved pharmacokinetics in fluoroquinolones
3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid -CH₂CH₃ (3), =O (2) C₁₂H₁₁NO₃ 217.22 Structural isomer with varied activity

Physicochemical Properties

  • Solubility: The sulfonic acid group significantly increases water solubility compared to halogen or alkoxy substituents. For example, 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid () has a molecular weight of 189.17 and moderate solubility, whereas the sulfonated analog is expected to exhibit superior solubility .
  • Crystalline Forms: Salts (e.g., hydrochlorides) are common for improving stability.

Key Research Findings

Synthetic Challenges : Introducing sulfonic acid groups requires precise control to avoid side reactions, as seen in nitration procedures (). Optimal conditions (e.g., low temperature, aqueous solvents) are critical .

Bacterial Resistance: Fluoroquinolones with 7-piperazinyl groups () show reduced resistance rates, suggesting that the sulfonic acid group might offer similar advantages by altering target binding .

This contrasts with lipophilic groups like ethyl or methyl .

Biological Activity

4-Oxo-7-sulfo-1H-quinoline-3-carboxylic acid (CAS No. 63463-28-5) is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antibacterial, antifungal, and potential anticancer activities.

This compound belongs to the class of quinoline derivatives, characterized by a quinoline ring structure with various functional groups that enhance its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC10H7NO6S
Molecular Weight253.23 g/mol
IUPAC NameThis compound
CAS Registry Number63463-28-5

Antibacterial Activity

Research indicates that derivatives of 4-oxoquinoline compounds exhibit significant antibacterial properties. A study highlighted the synthesis of new derivatives, including this compound, which demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) of 0.39 µg/mL and 0.78 µg/mL, respectively . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, with MIC values reported at 1.56 µg/mL . This suggests potential therapeutic applications in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Despite the promising antibacterial and antifungal activities, initial cytotoxicity studies on human breast adenocarcinoma cells (MCF-7) revealed that this compound did not significantly affect cell proliferation at tested concentrations (0.001 to 1.0 µg/mL) . This indicates a need for further investigation into its anticancer potential, as current data do not support significant activity against solid tumors.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoline derivatives, including this compound:

  • Antimicrobial Properties : A comprehensive study synthesized various quinoline derivatives and evaluated their antimicrobial properties against a range of pathogens. The results indicated that modifications to the quinoline structure could enhance activity against specific bacteria and fungi .
  • Combination Therapies : Research has explored the use of quinoline derivatives in combination with other antimicrobial agents to enhance efficacy. For instance, combining these compounds with traditional antibiotics may overcome resistance mechanisms in bacteria .
  • Mechanistic Studies : Investigations into the mechanisms of action have suggested that these compounds may interfere with nucleic acid synthesis or disrupt protein synthesis pathways in microorganisms .

Q & A

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Replicate Studies : Use standardized protocols (e.g., CLSI broth microdilution).
  • Meta-Analysis : Pool data from multiple sources (e.g., MIC values from ).
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with activity trends .

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